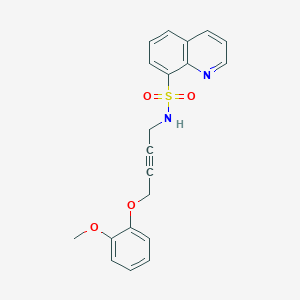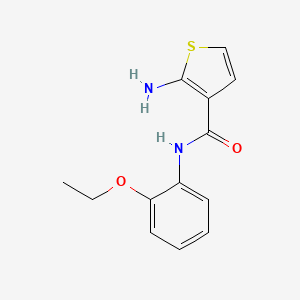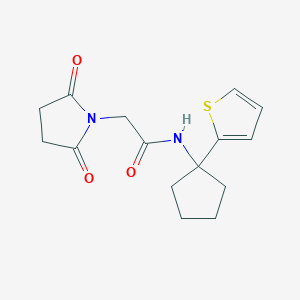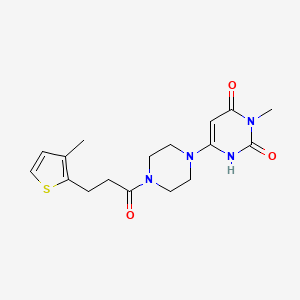![molecular formula C17H19ClN4O5S B2999797 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 899962-08-4](/img/structure/B2999797.png)
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide is a useful research compound. Its molecular formula is C17H19ClN4O5S and its molecular weight is 426.87. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Antagonist Properties
Research on structurally similar compounds has explored their molecular interactions with cannabinoid receptors, highlighting their potential as antagonists for specific receptor sites. For instance, studies on the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" with the CB1 cannabinoid receptor reveal insights into the molecular structure-activity relationships, providing a foundation for developing pharmacophore models for CB1 receptor ligands (J. Shim et al., 2002).
Anticancer and Antimicrobial Activities
Several studies have synthesized and evaluated the pharmacological properties of pyrazoline-based compounds, focusing on their anticancer and antimicrobial activities. For example, research on new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents showed that some compounds displayed significant potency against cancer cell lines and pathogenic strains, indicating their potential for therapeutic applications (Kanubhai D. Katariya et al., 2021).
Herbicidal Activity
The design and synthesis of pyrazole benzophenone derivatives have been conducted with a focus on their herbicidal activity. These compounds were tested against various plant species, demonstrating effective herbicidal properties that could contribute to agricultural research and development (Ying Fu et al., 2017).
Corrosion Inhibition
Pyrazoline derivatives have also been studied for their application as corrosion inhibitors for metals in acidic environments. Research on quinoxalines and pyranopyrazole derivatives as corrosion inhibitors for mild steel showed high efficiency in protecting against corrosion, which is relevant for materials science and engineering applications (V. Saraswat & M. Yadav, 2020).
Molecular Docking and Computational Studies
Molecular docking and quantum chemical calculations have been employed to understand the interactions of pyrazoline and thiazole derivatives with biological targets. Such studies help in predicting the biological activities of these compounds and guiding the design of new molecules with desired properties (A. Viji et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetcholinesterase enzymes , which play a crucial role in nerve signal transmission.
Mode of Action
For instance, some pyrazoline derivatives have shown potential as selective inhibitors of cholinesterase enzymes .
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related toneurological disorders .
Result of Action
Based on the activity of similar compounds, it may have potential neuroprotective effects .
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O5S/c1-27-8-2-7-19-16(23)17(24)20-15-13-9-28(25,26)10-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6H,2,7-10H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUSYGXVBAEGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2999715.png)



![3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B2999721.png)
![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)
![2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2999724.png)
![5-(3-Amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one](/img/structure/B2999726.png)
![(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2999729.png)

![2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2999731.png)


